N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
The compound N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide features a pyridine-3-carboxamide core with two distinct substituents:
- A 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group, connected via a methylene bridge to the carboxamide nitrogen.
- A thiolan-3-yloxy group (tetrahydrothiophen-3-yloxy) at the 6-position of the pyridine ring.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-19(14-6-7-16(20-10-14)25-15-8-9-27-12-15)21-11-17-22-18(23-26-17)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDVHYGDXUYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The thiolane moiety can be introduced via a nucleophilic substitution reaction, and the final coupling with the pyridine carboxamide is achieved through amide bond formation under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl group on the oxadiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide exhibit significant anticancer properties. For instance, a study on N-Aryl oxadiazole derivatives revealed that certain variants displayed high percent growth inhibition against various cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance anticancer activity . The incorporation of the thiolane moiety may further improve the pharmacological profile of this compound.
Antimicrobial Properties
The compound is also being investigated for its potential as an antimicrobial agent. The oxadiazole ring is known for its biological activity against bacteria and fungi. Studies have shown that oxadiazole derivatives can inhibit the growth of pathogens, making them valuable in developing new antibiotics .
Materials Science
Development of Novel Materials
The unique chemical structure of this compound allows it to be explored in materials science for creating novel materials with specific electronic or optical properties. The presence of the oxadiazole moiety can contribute to the material's photostability and luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Biological Studies
Enzyme Interaction Studies
This compound is being utilized in biological studies to explore interactions with various enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses. For example, the compound's ability to act as an enzyme inhibitor could be pivotal in drug design for diseases where enzyme regulation is crucial .
Case Studies
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiolane moiety can form covalent bonds with nucleophilic sites in proteins, altering their function. The pyridine carboxamide can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analog 1: 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Core Structure : Furo[2,3-b]pyridine (a fused furan-pyridine system) vs. the simple pyridine in the target compound.
- Oxadiazole Substituent : A 1,2,4-oxadiazol-3-yl group attached to a branched alkyl chain (propan-2-yl), compared to the phenyl-substituted oxadiazole in the target compound.
- The furopyridine core may confer rigidity, affecting conformational flexibility and target engagement.
Structural Analog 2: Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine)
- Core Structure: Quinoline (a bicyclic aromatic system) vs. the monocyclic pyridine in the target compound.
- Oxadiazole Substituent : A 3-methyl-1,2,4-oxadiazol-5-yl group, contrasting with the phenyl-substituted oxadiazole in the target compound.
- The target compound’s thiolan-3-yloxy group may influence blood-brain barrier penetration due to sulfur’s polarity.
- Key Differences :
- The ethyl, fluoro, and oxane (tetrahydropyran) substituents in navacaprant enhance steric bulk and solubility compared to the smaller thiolan group in the target compound.
Structural Analog 3: 3-Methyl-N-(1,2,3-thiadiazol-5-yl)oxolane-2-carboxamide
- Core Structure : Oxolane (tetrahydrofuran) vs. pyridine in the target compound.
- Heterocycle Comparison : Thiadiazole (sulfur and nitrogen) vs. oxadiazole (oxygen and nitrogen). Thiadiazoles are more lipophilic and may exhibit different electronic properties.
- Key Differences :
- The thiolan group in the target compound introduces a sulfur atom in a saturated ring, which could improve metabolic resistance compared to oxygen-containing ethers.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Thiolan vs. Oxane/Thiadiazole : The thiolan-3-yloxy group’s sulfur atom could confer resistance to oxidative metabolism, while its tetrahydrothiophene ring may balance lipophilicity and solubility .
Fluorine Effects : Analogs with fluorine (e.g., Analog 1 and navacaprant) demonstrate how electronegative substituents can modulate pKa and bioavailability, though these are absent in the target compound .
Biological Activity
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores its biological properties, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O3S, with a molecular weight of approximately 336.37 g/mol. The structure includes a pyridine ring substituted with a thiolane and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have shown effectiveness against various bacterial strains. In a study focusing on the synthesis of new oxadiazole compounds, it was found that certain derivatives had minimum inhibitory concentrations (MIC) in the range of 0.045 to 0.25 µg/mL against Mycobacterium tuberculosis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4a | 0.045 | M. tuberculosis |
| 3a | 0.25 | M. tuberculosis |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. Compounds containing the oxadiazole ring have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Anticancer Activity
The anticancer properties of this compound have been investigated through in vitro assays. Studies show that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential .
Case Studies
- Antimicrobial Efficacy : In a study conducted by Villemagne et al., several oxadiazole derivatives were synthesized and tested against resistant strains of M. tuberculosis. The compound demonstrated significant activity with an EC value of 0.072 µM and favorable pharmacokinetic properties .
- Anti-inflammatory Mechanism : A recent publication highlighted the ability of oxadiazole derivatives to modulate inflammatory responses in vitro by downregulating TNF-alpha production in macrophages .
- Cytotoxicity Assessment : Cytotoxicity assays indicated that while some derivatives showed potent activity against cancer cells, they also exhibited varying degrees of cytotoxic effects on normal cells, necessitating further optimization for therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide, and how is structural confirmation achieved?
- Methodological Answer : The synthesis typically involves coupling the oxadiazole and pyridine-carboxamide moieties. For oxadiazole formation, cyclization of acylhydrazides with carbon disulfide under basic conditions (e.g., KOH in ethanol, reflux for 10 hours) is common . The pyridine-thiolan-3-yloxy group can be introduced via nucleophilic substitution using K₂CO₃ in DMF at room temperature . Structural confirmation relies on ¹H/¹³C NMR to assign protons and carbons in the oxadiazole (e.g., δ ~8.0 ppm for aromatic protons) and pyridine rings, IR spectroscopy for carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups, and mass spectrometry for molecular ion validation .
Q. Which spectroscopic techniques are critical for distinguishing the 1,2,4-oxadiazole regiochemistry in this compound?
- Methodological Answer : ¹³C NMR is essential for differentiating 1,2,4-oxadiazole isomers. The carbon adjacent to the oxygen (C-2) typically resonates at δ ~165–170 ppm, while the nitrogen-bound carbons (C-3 and C-5) appear at δ ~155–160 ppm . IR spectroscopy further supports this by identifying the absence of NH stretches (confirming cyclization) and presence of C=N-O vibrations (~950 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance oxadiazole ring formation yield?
- Methodological Answer : Optimization may involve Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and catalyst loading. For example, ultrasound-assisted synthesis (e.g., 4 hours at room temperature with ytterbium triflate as a catalyst) can improve cyclization efficiency compared to traditional reflux . Solvent selection (e.g., acetonitrile vs. DMF) and base strength (K₂CO₃ vs. stronger bases) also influence yields, with polar aprotic solvents favoring nucleophilic substitution .
Q. What strategies resolve contradictions in reported biological activities of analogous oxadiazole derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Researchers should:
- Purify compounds via column chromatography or HPLC (≥95% purity, confirmed by LC-MS) .
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference).
- Perform SAR studies : Systematically modify substituents (e.g., phenyl vs. thienyl groups on the oxadiazole) to isolate activity trends . For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial activity, while thiolan-3-yloxy modifications could alter solubility .
Q. How do computational methods complement experimental data in predicting binding interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model the compound’s interaction with targets like bacterial enoyl-ACP reductase or kinase enzymes. DFT calculations (B3LYP/6-31G* level) predict reactive sites, such as the oxadiazole’s electrophilic carbons, guiding derivatization for improved binding affinity . Pairing computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validates binding constants experimentally .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Methodological Answer : Key challenges include:
- Byproduct formation : Monitor intermediates via HPLC to detect regioisomers early .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for coupling steps) may improve selectivity but require rigorous removal to avoid toxicity in biological assays .
- Flow chemistry : Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer, reducing side reactions during oxadiazole cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
